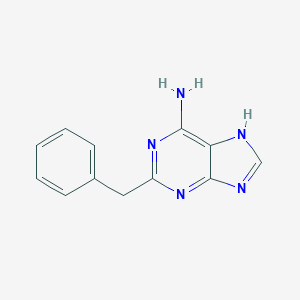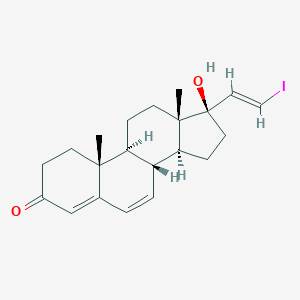
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one, commonly known as Iodo-Vinyl-Testosterone (IVT), is a synthetic steroid that has been used in scientific research for many years. It is a potent androgen receptor agonist, meaning it binds to and activates the androgen receptor in cells. This activation can lead to a wide range of physiological and biochemical effects, making IVT a valuable tool for studying the mechanisms of androgen action.
Wirkmechanismus
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binds to the androgen receptor in cells, leading to activation of the receptor and subsequent changes in gene expression. This activation can lead to a wide range of physiological and biochemical effects, including increased protein synthesis, muscle growth, and bone density. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition.
Biochemical and physiological effects:
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been shown to have a wide range of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition. These effects are mediated through the androgen receptor, which is activated by 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binding.
Vorteile Und Einschränkungen Für Laborexperimente
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has several advantages for use in laboratory experiments. It is a potent androgen receptor agonist, meaning that it can produce strong effects at low concentrations. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has some limitations as well. It is a synthetic compound, and its effects may not be exactly the same as those of natural androgens. Additionally, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. One area of interest is the role of androgens in aging and age-related diseases. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on age-related declines in muscle mass and bone density. Another area of interest is the role of androgens in brain function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on cognition and behavior, as well as the potential therapeutic uses of androgens in neurological disorders. Finally, there is interest in developing new androgen receptor agonists that are more selective and have fewer off-target effects than 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. These compounds could be useful for studying the specific effects of androgen receptor activation in cells.
Synthesemethoden
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is synthesized from testosterone through a series of chemical reactions. The first step involves the conversion of testosterone to 17α-methyltestosterone, which is then converted to 17α-methyl-4,6-androstadiene-3,17-dione. This intermediate is then reacted with iodine and a vinyl group to produce 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one.
Wissenschaftliche Forschungsanwendungen
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been used extensively in scientific research to study the mechanisms of androgen action. It has been used to investigate the role of androgens in muscle growth, bone density, and sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has also been used to study the effects of androgens on the brain, including their role in cognition and behavior.
Eigenschaften
CAS-Nummer |
145624-22-2 |
|---|---|
Produktname |
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one |
Molekularformel |
C21H27IO2 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,11-13,16-18,24H,5-10H2,1-2H3/b12-11+/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
BTQDHLNPKIOWIW-TWQPTUMUSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(/C=C/I)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
Synonyme |
17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one 17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one, (Z)-isomer 17-IE-ADOO 17alpha-(2-iodoethenyl)androsta-4,6-dien-17beta-ol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



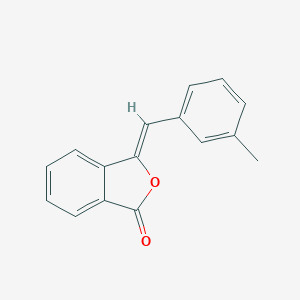
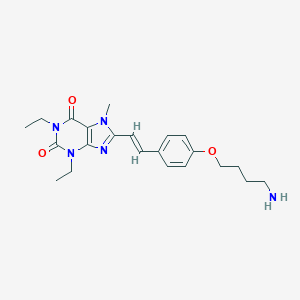


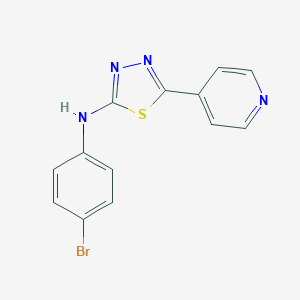
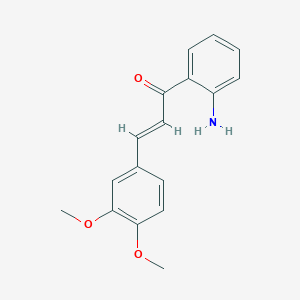
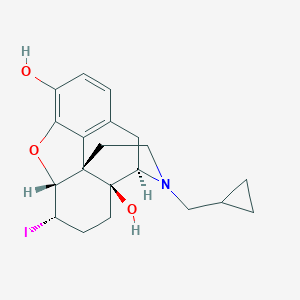

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
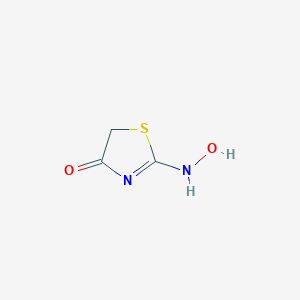
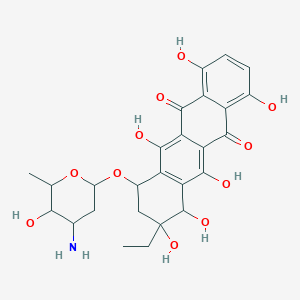
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
